molecular formula C10H7BrClN B595297 4-Bromo-3-chloro-7-methylquinoline CAS No. 1211775-80-2

4-Bromo-3-chloro-7-methylquinoline

Cat. No.: B595297
CAS No.: 1211775-80-2
M. Wt: 256.527
InChI Key: DKEYIHOGTVZLDD-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-7-methylquinoline is a halogenated quinoline derivative characterized by bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 4, 3, and 7 of the quinoline ring, respectively. For example, 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) shares a comparable backbone, with a methoxy group replacing the methyl substituent . Its molecular formula is C₁₀H₇BrClNO, molecular weight 272.53 g/mol, and purity 98% by HPLC . Such halogenated quinolines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

CAS No.

1211775-80-2

Molecular Formula

C10H7BrClN

Molecular Weight

256.527

IUPAC Name

4-bromo-3-chloro-7-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3

InChI Key

DKEYIHOGTVZLDD-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(C(=C2C=C1)Br)Cl

Synonyms

4-Bromo-3-chloro-7-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-Bromo-3-chloro-7-methylquinoline Not Provided C₁₀H₇BrClN ~272.5 (estimated) 4-Br, 3-Cl, 7-CH₃ Methyl enhances lipophilicity
4-Bromo-3-chloro-7-methoxyquinoline 1208452-88-3 C₁₀H₇BrClNO 272.53 4-Br, 3-Cl, 7-OCH₃ Methoxy improves solubility
7-Bromo-4-chloro-3-nitroquinoline 723280-98-6 C₉H₄BrClN₂O₂ 287.5 7-Br, 4-Cl, 3-NO₂ Nitro group increases reactivity
4-Bromo-7-chloro-8-methyl-2-(CF₃)quinoline 1072944-67-2 C₁₁H₆BrClF₃N 330.5 4-Br, 7-Cl, 8-CH₃, 2-CF₃ Trifluoromethyl enhances metabolic stability
7-Bromo-3-chloroisoquinoline 1029720-65-7 C₉H₅BrClN 242.5 7-Br, 3-Cl (isoquinoline) Isoquinoline core alters π-π interactions
Key Observations :
  • Substituent Position Effects: Moving substituents (e.g., bromo from position 4 to 7) significantly alters electronic properties. For instance, 7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) exhibits higher reactivity due to the electron-withdrawing nitro group at position 3, enabling nucleophilic substitution reactions .
  • Functional Group Impact: Replacing methyl with methoxy (as in 4-Bromo-3-chloro-7-methoxyquinoline) increases polarity, improving aqueous solubility but reducing membrane permeability . Conversely, trifluoromethyl groups (e.g., in CAS 1072944-67-2) enhance metabolic stability and bioavailability in drug design .
  • Core Structure Differences: Isoquinoline derivatives like 7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7) exhibit distinct biological activity profiles due to differences in aromatic stacking and hydrogen-bonding capabilities compared to quinoline analogs .

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